3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group and a thiol group, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclohexyl and thiol groups. One common method involves the reaction of 2,3-diaminopyridine with cyclohexanone under acidic conditions to form the cyclohexyl-substituted imidazo[4,5-b]pyridine. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiol-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridine core or the cyclohexyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles for nucleophilic substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through nucleophilic substitution reactions.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaryl-3H-imidazo[4,5-b]pyridine: Known for its anti-inflammatory and anticancer properties.
Imidazo[4,5-c]pyridine: Exhibits similar biological activities but with different structural features.
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with distinct pharmacological profiles.
Uniqueness
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of the cyclohexyl and thiol groups, which confer specific chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H15N3S |
---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3-cyclohexyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16) |
InChI-Schlüssel |
MMRCXMJHAFHBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3=C(C=CC=N3)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.